N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

Description

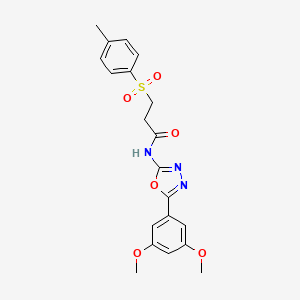

This compound belongs to the 1,3,4-oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The structure features:

- A 3,5-dimethoxyphenyl group at position 5 of the oxadiazole ring, contributing electron-donating methoxy substituents.

- A 3-tosylpropanamide moiety at position 2, comprising a sulfonate ester (tosyl group) linked to a propanamide chain.

1,3,4-Oxadiazoles are widely studied for their biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties .

Properties

IUPAC Name |

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O6S/c1-13-4-6-17(7-5-13)30(25,26)9-8-18(24)21-20-23-22-19(29-20)14-10-15(27-2)12-16(11-14)28-3/h4-7,10-12H,8-9H2,1-3H3,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJRZDIKRBYNMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

A compound with a similar structure, n-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide, is known to target thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in DNA synthesis.

Mode of Action

Based on its structural similarity to n-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide, it may interact with its target in a similar manner .

Biochemical Pathways

Compounds with similar structures have been associated with the protocatechuate (pca) 4,5-cleavage pathway or multiple 3-o-methylgallate (3mga) catabolic pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The interaction of a compound with its target can lead to a variety of downstream effects, potentially influencing cellular processes and pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key differences between the target compound and structurally related analogs from the evidence:

*Estimated based on structural analysis.

Key Observations:

Substituent Diversity: The target compound’s 3,5-dimethoxyphenyl group enhances steric bulk and lipophilicity compared to mono-substituted aryl groups (e.g., 7c’s methylphenyl or LMM5’s 4-methoxyphenylmethyl) . The tosyl group (electron-withdrawing sulfonate) contrasts with LMM5’s sulfamoyl group (a sulfonamide), which is critical for thioredoxin reductase inhibition in antifungal activity .

Molecular Weight :

- The target compound’s higher molecular weight (~416 g/mol) compared to analogs (375–389 g/mol) may influence pharmacokinetics, such as membrane permeability or metabolic stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves cyclization of hydrazides with acid chlorides or sulfonyl chlorides. For example, refluxing 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine with tosylpropanoyl chloride in triethylamine (TEA) under inert conditions for 4–6 hours. Reaction progress is monitored via TLC, and purification involves recrystallization from pet-ether or ethanol .

- Key Considerations : Solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C), and stoichiometric ratios (1:1.2 amine:acyl chloride) to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodology :

- NMR : Look for distinct peaks: δ 3.8–4.0 ppm (methoxy groups), δ 7.0–8.0 ppm (aromatic protons), and δ 2.4 ppm (tosyl methyl group) .

- IR : Confirm C=O stretches (~1650–1700 cm⁻¹ for amide and tosyl groups) and C-O-C stretches (~1250 cm⁻¹ for oxadiazole) .

- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., m/z ~500–550 for similar derivatives) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodology :

- Enzyme Inhibition : Use LOX (lipoxygenase), α-glucosidase, or BChE (butyrylcholinesterase) assays at 100 µM concentration. Measure IC₅₀ values via UV-Vis spectrophotometry .

- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structurally similar oxadiazole derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 3,5-dimethoxy vs. 3,4,5-trimethoxy groups) using molecular docking to identify key interactions with targets like LOX or BChE .

- Dose-Response Curves : Validate discrepancies via repeated assays with tighter concentration gradients (e.g., 0.1–100 µM) .

- Metabolic Stability Tests : Assess compound half-life in liver microsomes to rule out false negatives due to rapid degradation .

Q. What strategies enhance the compound’s selectivity for anticancer targets while minimizing off-target effects?

- Methodology :

- Fragment-Based Drug Design : Replace the tosyl group with sulfonamide or carbamate moieties to improve solubility and target affinity. For example, substituting tosyl with diethylsulfamoyl increased anti-inflammatory activity in related compounds .

- Prodrug Modifications : Introduce hydrolyzable groups (e.g., ester linkages) to enable targeted release in tumor microenvironments .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Methodology :

- ADMET Prediction : Use tools like SwissADME to evaluate logP (aim for <5), aqueous solubility, and CYP450 inhibition risks .

- Molecular Dynamics Simulations : Simulate binding stability with cancer-related kinases (e.g., EGFR) to prioritize derivatives with prolonged residence times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.